4-Chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine
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Overview
Description
4-Chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine is a heterocyclic compound that contains a pyridine ring substituted with a chloro group and a piperidine ring attached to a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.
Attachment of the Triazole Moiety:
Chlorination of the Pyridine Ring: The chloro group is introduced through electrophilic substitution reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
4-Chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Materials Science: It is utilized in the development of novel materials with specific electronic or optical properties.
Industry: The compound can be employed in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine involves its interaction with specific molecular targets. The triazole moiety can bind to metal ions or enzyme active sites, while the piperidine ring can interact with receptors or other biomolecules. These interactions can modulate biological pathways and result in various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-[4-(imidazol-1-yl)piperidin-1-yl]pyridine
- 4-Chloro-2-[4-(pyrazol-1-yl)piperidin-1-yl]pyridine
- 4-Chloro-2-[4-(tetrazol-1-yl)piperidin-1-yl]pyridine
Uniqueness
4-Chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine is unique due to the presence of the triazole ring, which imparts specific chemical and biological properties. The triazole moiety enhances the compound’s stability and ability to form strong interactions with biological targets, making it a valuable scaffold in drug design and other applications.
Properties
IUPAC Name |
4-chloro-2-[4-(triazol-1-yl)piperidin-1-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5/c13-10-1-4-14-12(9-10)17-6-2-11(3-7-17)18-8-5-15-16-18/h1,4-5,8-9,11H,2-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRYPXQJMQSYGMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C3=NC=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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